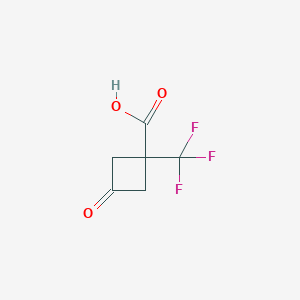

3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Description

3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a ketone (3-oxo) group and a trifluoromethyl (-CF₃) substituent at the 1-position of the cyclobutane ring. Its molecular formula is C₆H₅F₃O₃, with a molecular weight of 200.10 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical design . The 3-oxo group contributes to hydrogen-bonding interactions, which can influence binding affinity in biological systems .

Properties

IUPAC Name |

3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3/c7-6(8,9)5(4(11)12)1-3(10)2-5/h1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZSQSBUYWXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803610-99-2 | |

| Record name | 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods:

Starting from 4-oxocyclobutane precursors: These precursors can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF₃) and a fluoride source.

Using acetone, bromine, and malononitrile: This method involves a three-step reaction with ethanol, dimethylformamide (DMF), and water as solvents, and sodium iodide as an activating agent.

Chemical Reactions Analysis

3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylates.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed include carboxylates, alcohols, and substituted cyclobutane derivatives.

Scientific Research Applications

3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to potent biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid with related compounds:

*Estimated based on fluorinated analogs.

Key Observations:

- Lipophilicity: The trifluoromethyl group increases XLogP3 compared to non-fluorinated analogs (e.g., 3-oxo-cyclobutanecarboxylic acid, XLogP3 = -0.8 vs. ~1.2 for the target compound) .

- Biological Relevance : The phenyl and pyridinyl analogs (e.g., 3-oxo-1-phenylcyclobutane-1-carboxylic acid) demonstrate the impact of aromatic substituents on binding interactions, contrasting with the electron-withdrawing -CF₃ group .

Functional Group Modifications and Reactivity

- Trifluoromethyl vs.

- Ketone vs. Carboxylic Acid: The 3-oxo group enhances hydrogen-bond acceptor capacity, which is absent in non-ketone analogs like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .

- Fluorination Patterns: 3,3-Difluoro substitution (as in 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid) introduces steric and electronic effects that may improve metabolic stability compared to mono-fluorinated derivatives .

Biological Activity

3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and reactivity, making it a promising candidate for drug development and biological research.

The compound possesses a cyclobutane ring with a carboxylic acid and a ketone functional group, which can participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological properties.

Table 1: Chemical Reactions of 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Conversion of the ketone to a carboxylic acid | Carboxylic acids |

| Reduction | Reduction of the carbonyl group to an alcohol | Alcohols |

| Substitution | Replacement of the trifluoromethyl group with other functional groups | Substituted derivatives |

The biological activity of 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is hypothesized to involve interactions with specific molecular targets. The trifluoromethyl group may enhance lipophilicity, allowing better membrane permeability, while the carboxylic acid can form hydrogen bonds with target biomolecules, influencing their function.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The trifluoromethyl group has been shown to increase the potency of compounds in inhibiting specific enzymes or receptors.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of cyclobutane-containing carboxylic acids exhibited significant activity against Mycobacterium tuberculosis. The presence of the trifluoromethyl group was crucial in enhancing the efficacy of these compounds against resistant strains .

- Anti-inflammatory Effects : Another investigation highlighted that certain analogs showed promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Cancer Research : Preliminary studies have indicated that compounds similar to 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Applications in Drug Discovery

The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow for modifications that can lead to new drug candidates with enhanced biological profiles.

Table 2: Applications in Drug Discovery

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new treatments for bacterial infections |

| Anti-inflammatory Drugs | Synthesis of compounds aimed at reducing inflammation |

| Anticancer Therapeutics | Exploration of analogs targeting cancer cell pathways |

Q & A

Q. Basic (Analytical Validation)

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5% → 95% ACN over 20 min). Retention time typically ~1.26 min under acidic conditions .

- TLC : Silica gel GF254 with ethyl acetate/hexane (1:1); visualize under UV (254 nm) or via KMnO₄ staining .

- Purity Criteria : ≥99% by HPLC (UV detection at 210 nm) and concordant ¹H/¹³C NMR integrals .

How can computational modeling predict the compound’s behavior in enzyme-binding studies?

Q. Advanced (Interdisciplinary Approach)

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclophilin inhibitors). The CF₃ group’s hydrophobicity enhances binding in hydrophobic pockets .

- MD Simulations : Assess conformational stability of the cyclobutane ring in solvated systems. AMBER force fields parameterize the CF₃ group’s partial charges accurately .

- Validation : Cross-correlate with experimental IC₅₀ data from enzyme inhibition assays .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced (Process Chemistry)

- Byproduct Accumulation : At scale, trace metals in reagents (e.g., Pd from hydrogenolysis) require chelating agents (EDTA) during workup .

- Exothermicity : The cyclization step in Route 1 is highly exothermic; use slow reagent addition and jacketed reactors to control temperature .

- Cost Efficiency : Replace benzyl esters with methyl esters in Route 2 to reduce reliance on expensive hydrogenolysis catalysts .

How does the compound’s logP value impact its applicability in biological assays?

Q. Basic (Physicochemical Profiling)

- Calculated logP : ~1.2 (via ChemDraw), indicating moderate lipophilicity. This balances membrane permeability and aqueous solubility for cell-based assays .

- Adjustments : Introduce polar substituents (e.g., hydroxyl groups) via derivatization to tune logP for specific targets (e.g., CNS penetration requires logP ~2–3) .

What spectroscopic techniques confirm the absence of regioisomeric impurities?

Q. Advanced (Quality Control)

- ¹⁹F NMR : A single peak at δ –62 ppm (vs. CFCl₃) confirms regioselective trifluoromethylation; multiple peaks suggest regioisomers .

- IR Spectroscopy : A strong carbonyl stretch at 1720 cm⁻¹ (C=O) and 1150 cm⁻¹ (C-F) confirms structural integrity. Shifts >10 cm⁻¹ indicate impurities .

- HR-MS : Exact mass ([M+H]⁺ = 197.0324) rules out isobaric contaminants .

What safety protocols are critical when handling this compound?

Q. Basic (Laboratory Practice)

- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers for halogenated organics .

- First Aid : For skin contact, rinse with water for 15 min; seek medical evaluation if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.